N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-tert-butyl-4-[(2-phenoxyethylsulfonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-19(2,3)21-18(23)22-11-9-16(10-12-22)15-20-27(24,25)14-13-26-17-7-5-4-6-8-17/h4-8,16,20H,9-15H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYXKWUJBZPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-4-[(2-phenoxyethanesulfonamido)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₃₁N₃O₃S
- Molecular Weight : 315.50 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
The structure includes a piperidine ring, a sulfonamide group, and a phenoxyethane moiety, which are critical for its biological activity.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies on related piperidine derivatives have shown that they can inhibit enzymes such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb) . This inhibition leads to reduced viability of Mtb, suggesting potential applications in tuberculosis therapy.
Antimicrobial Activity
The compound's structural components suggest it may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its antibacterial properties, which may contribute to the overall efficacy of the compound.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, piperidine derivatives have shown promising results with IC50 values ranging from 13 to 22 μM against target enzymes . These values indicate a moderate level of potency that could be enhanced through structural modifications.
Case Studies and Research Findings
- Case Study on Tuberculosis Treatment :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-TERT-BUTYL-4-[(2-PHENOXYETHANESULFONAMIDO)METHYL]PIPERIDINE-1-CARBOXAMIDE with related compounds, focusing on structural features, synthetic pathways, and physicochemical properties.
Structural Analogues
tert-Butyl (1-acetylpiperidin-4-yl)carbamate (): Core Structure: Shares the tert-butyl carbamate and piperidine backbone. Key Differences: Lacks the phenoxyethanesulfonamido group, instead featuring an acetylated piperidine nitrogen. Synthetic Pathway: Synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, followed by HCl/MeOH deprotection . Analytical Data: Reported LCMS (m/z 243.2 [M+H]⁺) and ¹H NMR (δ 4.05–3.95 ppm for piperidine protons) .
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide (): Core Structure: Contains a piperidine-acetyl group and carboxamide but integrates a pyrimidine and dihydroisoquinoline moiety. Key Differences: More complex heterocyclic system compared to the target compound’s phenoxyethylsulfonamide side chain. Analytical Data: LCMS (m/z 483.3 [M+H]⁺) and ¹H NMR (δ 8.30 ppm for pyrimidine protons) .
Physicochemical and Pharmacokinetic Properties
Functional Group Impact
- Sulfonamide vs. Carbamate/Acetyl: The phenoxyethanesulfonamido group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to acetylated analogues, which are more metabolically labile .
- tert-Butyl Group : Improves metabolic stability across all compounds but reduces solubility, as seen in tert-butyl (1-acetylpiperidin-4-yl)carbamate’s moderate solubility .
Research Findings and Limitations
- However, parallels can be drawn to the use of tert-butyl carbamate intermediates for amine protection .
- Gaps in Evidence : The provided patent () focuses on unrelated compounds, limiting direct comparisons. Additional sources are needed to validate the target compound’s properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
